![molecular formula C9H7BrN2O B15205299 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine ring system. It is a solid at room temperature and is typically stored in a dry environment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can be achieved through a multi-step process. One common method involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine followed by formylation to introduce the aldehyde group. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 5-position. The formylation step can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, column chromatography, and distillation may be employed to isolate and purify the final product .
化学反応の分析
Types of Reactions
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH) are commonly used.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF)
Major Products
科学的研究の応用
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research has shown that derivatives of this compound exhibit inhibitory activity against fibroblast growth factor receptors (FGFRs), making them potential candidates for cancer therapy.
Industry: It is used in the development of novel materials and as a reagent in various chemical processes
作用機序
The mechanism of action of 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the development of various cancers. By inhibiting FGFRs, this compound can potentially block the signaling pathways that promote tumor growth and progression .
類似化合物との比較
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and aldehyde groups, making it less versatile in chemical reactions.
1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Contains a tosyl group instead of a methyl group, which affects its chemical properties and reactivity .
Uniqueness
5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is unique due to the combination of functional groups it possesses. The presence of the bromine atom, methyl group, and aldehyde group allows for a wide range of chemical modifications and applications in various fields of research .
特性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
5-bromo-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7BrN2O/c1-12-4-6(5-13)8-2-7(10)3-11-9(8)12/h2-5H,1H3 |
InChIキー |
MIZMPEJGHMETRR-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1N=CC(=C2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


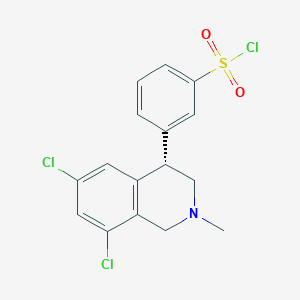
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
![Methyl 3-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15205229.png)
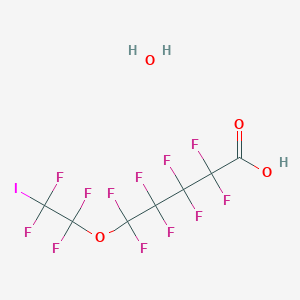

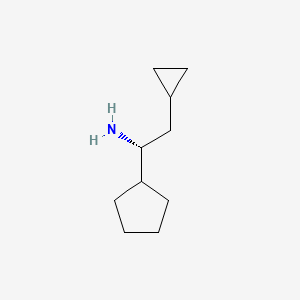
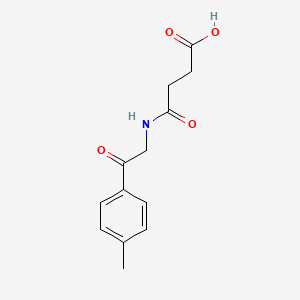
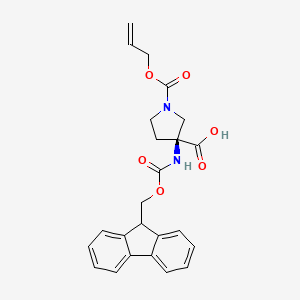
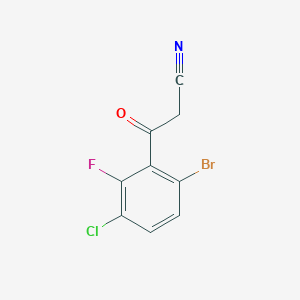

![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
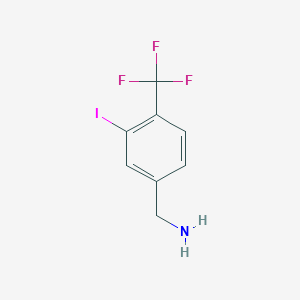

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
